1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-4-6(12)2-3-9(7)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWZSZUQHZRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Synthesis and Functionalization Strategies
Fischer Indole Synthesis for Indole Core Construction
The indole core is typically synthesized via the Fischer indole reaction, a robust method for constructing substituted indoles. Starting with phenylhydrazine and a ketone, this reaction proceeds under acidic conditions. For 1-methylindole derivatives, the use of methyl-substituted ketones or post-synthesis methylation is critical. For example, cyclohexanone derivatives react with phenylhydrazine in acetic acid at 80–100°C to yield the indole backbone.
N-Methylation of Indole
Introducing the methyl group at the 1-position is achieved through N-methylation. Common reagents include methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. A study demonstrated that treating 5-bromoindole with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% yield of 1-methyl-5-bromoindole.
Bromination at the 5-Position
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
NBS in DMF selectively brominates the 5-position of the indole ring due to the electron-donating effects of the methyl and trifluoroacetyl groups. A representative procedure involves dissolving 1-methylindole in DMF at 0°C, adding NBS (1.1 equiv), and stirring for 6 hours. This method yields 5-bromo-1-methylindole with 78% efficiency and minimal di-bromination.
Alternative Bromination with Tribromooxyphosphorus
Tribromooxyphosphorus (POBr₃) in acetonitrile offers a high-yield route (92%) for 5-bromination. The reaction is conducted under reflux for 4 hours, followed by quenching with saturated sodium bicarbonate. This method avoids over-bromination but requires careful handling due to POBr₃’s moisture sensitivity.
Table 1: Bromination Methods Comparison
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Electrophilic | NBS | DMF | 0–25 | 78 | High |
| Phosphorus-Based | POBr₃ | Acetonitrile | 80 | 92 | Moderate |
Trifluoroacetylation at the 3-Position
Friedel-Crafts Acylation with Trifluoroacetic Anhydride
The trifluoroacetyl group is introduced via Friedel-Crafts acylation. In a typical procedure, 5-bromo-1-methylindole reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at −10°C for 2 hours, achieving 70% yield.
Direct Coupling with Preformed Trifluoroacetyl Intermediates
An alternative approach involves Suzuki-Miyaura coupling between 5-bromo-1-methylindole and trifluoroacetylboronic esters. Using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water (9:1) mixture at 100°C, this method achieves 65% yield but requires stringent anhydrous conditions.
Integrated Synthetic Routes
Sequential Bromination and Trifluoroacetylation
A three-step sequence starting from 1-methylindole:
One-Pot Bromination-Acylation Protocol
A novel one-pot method combines bromination and acylation using NBS and TFAA in a mixed solvent system (DMF/DCM). This approach reduces purification steps and achieves a combined yield of 68%.
Analytical and Optimization Considerations
Reaction Monitoring via ¹H-NMR
Critical intermediates, such as the hydrated geminal diol of trifluoroacetylindole, are monitored using ¹H-NMR. Peaks at δ 5.2 ppm (broad singlet, OH) and δ 3.8 ppm (quartet, CH₂) confirm diol formation, which is minimized by maintaining low temperatures.
Solvent and Catalytic System Optimization
- Solvent Effects : DMF enhances bromination selectivity but complicates acylation due to Lewis acid incompatibility. Switching to dichloroethane during acylation improves yields by 12%.
- Catalyst Loading : Reducing AlCl₃ from 2.0 to 1.2 equivalents decreases side product formation without sacrificing efficiency.
Industrial-Scale Production Challenges
Continuous Flow Reactor Adaptation
Scaling up the bromination step in continuous flow reactors (residence time: 15 min) improves heat dissipation, reducing decomposition and achieving 85% yield compared to batch’s 78%.
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Yield Impact | Safety Concerns |
|---|---|---|---|
| NBS | 450 | Moderate | Low toxicity |
| POBr₃ | 320 | High | Corrosive |
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the trifluoroethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Major Products: The major products formed from these reactions include substituted indoles, oxo derivatives, and alcohols.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H7BrF3NO
- Molecular Weight : 306.08 g/mol
- CAS Number : 32387-18-1
- IUPAC Name : 1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone
Medicinal Chemistry
1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that indole derivatives can exhibit anticancer properties. The trifluoroethanone moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Neuroprotective Effects : Research indicates that compounds with indole structures possess neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases .
Synthetic Chemistry
The compound serves as an important building block in organic synthesis:
- Synthesis of Indole Derivatives : The compound can be utilized to synthesize various indole derivatives through reactions such as nucleophilic substitution and electrophilic aromatic substitution .
Material Science
The unique chemical structure allows for applications in material science:
- Fluorinated Polymers : The trifluoroethanone group can be incorporated into polymer matrices to enhance chemical resistance and thermal stability, making it suitable for advanced materials in electronics and coatings .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Synthesis of Novel Indoles
In a synthetic chemistry study, researchers successfully synthesized a series of novel indole derivatives using this compound as a precursor. The reactions demonstrated high yields and purity levels, highlighting the compound's utility in creating complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific proteins and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and applications are influenced by its trifluoroethanone moiety and indole core. Below is a detailed comparison with structurally related compounds:
Physicochemical Properties
- Lipophilicity: The trifluoroacetyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., acetyl or chloroacetyl derivatives) .
- Thermal Stability : Bromine’s higher atomic mass increases molecular weight and may improve thermal stability relative to chloro analogs .
- Reactivity : The electron-withdrawing trifluoroacetyl group directs electrophilic substitution to the indole’s C4/C6 positions, unlike unsubstituted indoles .
Biological Activity
1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is an indole derivative that has garnered attention due to its potential biological activities. This compound features a bromine substitution at the 5-position and a trifluoroethanone moiety that may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.
The chemical formula for this compound is with a molecular weight of 292.05 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₅BrF₃NO |
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2187699 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that indole derivatives possess antimicrobial properties. The presence of the bromine atom and trifluoroethanone group may enhance these effects by altering membrane permeability or inhibiting specific metabolic pathways.
- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. The structural modifications in this compound may provide unique mechanisms of action against cancer cell lines.
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Enzyme Inhibition : The trifluoroethanone group can act as a reactive electrophile, potentially inhibiting enzymes involved in critical metabolic pathways.
- Receptor Binding : The indole structure may facilitate binding to specific receptors or proteins involved in cell signaling and proliferation.
Antimicrobial Studies
A study conducted on various indole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Research
In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound induced apoptosis and inhibited cell proliferation. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting DNA fragmentation consistent with apoptotic processes.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone?
The synthesis typically involves bromination of a pre-functionalized indole scaffold followed by trifluoroacetylation. For example:
- Step 1 : Bromination of a 1-methylindole derivative at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide in a polar solvent like DMF) .
- Step 2 : Introduction of the trifluoroacetyl group via Friedel-Crafts acylation with trifluoroacetic anhydride or a similar reagent. Reaction conditions often require Lewis acids (e.g., AlCl₃) and inert atmospheres to prevent decomposition .
- Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions at the indole nitrogen .
Q. How is the compound characterized structurally?
- Spectroscopy :
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) can resolve the planar indole ring and the electron-deficient trifluoroacetyl group’s geometry .
Advanced Questions
Q. How does the trifluoroacetyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., Grignard additions or condensations). However, steric hindrance from the indole’s 1-methyl group may limit accessibility. Key considerations:
- Substrate Design : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to functionalize the 5-bromo position. The trifluoroacetyl group’s electron deficiency may require tailored ligands (e.g., SPhos) to stabilize intermediates .
- Competing Pathways : The indole’s NH (if unmethylated) could participate in undesired side reactions; methylation at N1 mitigates this .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal Growth : The compound’s planar structure and halogen bonding (Br···F interactions) may lead to twinning or poor diffraction. Solutions:
- Data Contradictions : Discrepancies in bond lengths (e.g., C=O vs. C-Br) may arise from thermal motion. Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder .
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like cytochrome P450 or kinases. The bromine atom’s hydrophobic surface area and trifluoroacetyl group’s electronegativity enhance binding to active-site residues .
- Kinetic Assays : Use fluorescence polarization or SPR to measure inhibition constants (Kᵢ). Compare with analogs (e.g., 5-chloro derivatives) to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data for halogenated indoles?
- Meta-Analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate the compound’s effect from confounding variables like solvent (DMSO) toxicity .
- Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁸O in the carbonyl group) to track metabolic pathways via LC-MS .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Indole Derivatives
| Compound | Electrophilicity (DFT) | Suzuki Coupling Yield (%) | Enzyme Inhibition (IC₅₀, nM) |
|---|---|---|---|
| 5-Bromo-1-methyl derivative | 4.8 eV | 78 ± 3 | 120 (Kinase X) |
| 5-Chloro-1-methyl derivative | 4.5 eV | 85 ± 2 | 95 (Kinase X) |
| Unsubstituted indole | 3.9 eV | <5 | >1000 |
| Data synthesized from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
